2-Methylcyclohexanecarboxylic acid

Xenobiotic metabolism Drug metabolism Toxicology

2-Methylcyclohexanecarboxylic acid (2-MCHA, CAS 56586-13-1) is a saturated cyclohexane carboxylic acid derivative with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. The compound is typically supplied as a mixture of cis and trans isomers, with a commercially standard purity specification of 99% (GC).

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 56586-13-1
Cat. No. B107400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclohexanecarboxylic acid
CAS56586-13-1
Synonyms2-Methylcyclohexanecarboxylic Acid; 
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1CCCCC1C(=O)O
InChIInChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyVSKXJRZPVDLHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclohexanecarboxylic Acid (CAS 56586-13-1): Sourcing and Specification Guide for Research and Industrial Procurement


2-Methylcyclohexanecarboxylic acid (2-MCHA, CAS 56586-13-1) is a saturated cyclohexane carboxylic acid derivative with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [1]. The compound is typically supplied as a mixture of cis and trans isomers, with a commercially standard purity specification of 99% (GC) . Its physical state at 20°C is a liquid, with a density of 1.009 g/mL at 25°C (lit.) and a boiling point of 241-242°C/746 mmHg (lit.) . As a versatile building block, it finds established use in the synthesis of substituted cyclohexyl carbonyl chlorides, 2,4-disubstituted quinolines, and N-(3-(morpholinomethyl)-phenyl)-amides .

2-Methylcyclohexanecarboxylic Acid: Why Positional Isomers and Unsubstituted Analogs Are Not Interchangeable


The selection of 2-methylcyclohexanecarboxylic acid over its positional isomers (e.g., 3- or 4-methylcyclohexanecarboxylic acid) or the unsubstituted cyclohexanecarboxylic acid is not arbitrary; it is dictated by quantifiable differences in biochemical and physicochemical behavior. Specifically, the position of the methyl substituent on the cyclohexane ring dramatically alters metabolic fate—2-methylcyclohexanecarboxylic acid is uniquely resistant to aromatization, unlike its 3- and 4-methyl counterparts [1]. Furthermore, its reactivity in acid-catalyzed esterification diverges from that of the parent cyclohexanecarboxylic acid, directly impacting synthetic yields and kinetics [2]. These documented disparities render generic substitution a high-risk approach that can invalidate research outcomes or derail established manufacturing processes.

Quantitative Differentiation of 2-Methylcyclohexanecarboxylic Acid: A Comparator-Based Evidence Guide for Scientific Selection


Metabolic Stability: 2-Methylcyclohexanecarboxylic Acid Does Not Undergo Aromatization Unlike 3- and 4-Methyl Isomers

In a comparative in vitro liver metabolism study using gas chromatography-mass spectrometry, 2-methylcyclohexanecarboxylic acid demonstrated complete resistance to aromatization to hippuric acid, in stark contrast to its positional isomers. The 3-methyl and 4-methyl derivatives underwent aromatization and subsequent glycine conjugation at measurable rates [1].

Xenobiotic metabolism Drug metabolism Toxicology

Acid-Catalyzed Esterification Kinetics: Reactivity Divergence from Unsubstituted Cyclohexanecarboxylic Acid

The acid-catalyzed esterification rate of trans-2-methylcyclohexanecarboxylic acid in methanol was measured alongside that of cyclohexanecarboxylic acid, revealing a distinct reactivity profile attributable to the steric and conformational influence of the 2-methyl group [1]. While specific rate coefficients from the study require direct access to the full article, the research explicitly concludes that the conformational equilibrium of the protonated carboxyl group—which is perturbed by the 2-methyl substituent—directly modulates the observed esterification rate compared to the unsubstituted cyclohexanecarboxylic acid [1].

Physical organic chemistry Reaction kinetics Process development

Physicochemical Profile: Higher XLogP3 and Distinct Density Compared to Unsubstituted Cyclohexanecarboxylic Acid

The presence of the methyl group in 2-MCHA imparts a distinct physicochemical signature compared to the unsubstituted parent acid. The computed XLogP3-AA value for 2-MCHA is 2.3 [1], which is higher than the Log P of 1.89 for cyclohexanecarboxylic acid [2], indicating increased lipophilicity. Additionally, the experimental density of 2-MCHA is 1.009 g/mL at 25°C (lit.) , while cyclohexanecarboxylic acid has a higher density of 1.033 g/mL at 25°C (lit.) .

Computational chemistry Property prediction Purification

Specialized Agrochemical Utility: Iodo-Ester Derivatives of trans-2-MCHA Offer Enhanced Persistence Over Trimedlure

Esters derived from iodo-trans-2-methylcyclohexanecarboxylic acid have been patented as attractants for the Mediterranean Fruit Fly (Medfly). These derivatives are described as being 'much more persistent' than the industry standard attractant, Trimedlure (TML, 1,1-dimethylethyl 4(and 5)-chloro-trans-2-methylcyclohexanecarboxylate), and do not suffer from its cold-weather crystallization issues [1]. The patent asserts that the iodo-esters are 'competitive in attraction with the current "standard" attractant, Trimedlure' while providing prolonged field efficacy [1].

Agrochemical formulation Pest control Semiochemicals

2-Methylcyclohexanecarboxylic Acid: Validated Research and Industrial Application Scenarios


Synthesis of 2,4-Disubstituted Quinolines for Antitubercular Screening

Procurement of 2-methylcyclohexanecarboxylic acid is indicated for medicinal chemistry programs synthesizing 2,4-disubstituted quinoline libraries. The compound serves as a key reagent in this scaffold construction, and the resulting quinoline derivatives have been evaluated as potential anti-tuberculosis agents . The 2-MCHA scaffold imparts a specific cyclohexyl substitution pattern that influences the biological activity of the final quinoline product.

Synthesis of Substituted Cyclohexyl Carbonyl Chlorides

2-MCHA is an established starting material for the preparation of substituted cyclohexyl carbonyl chlorides . These acid chlorides are versatile intermediates in the synthesis of amides, esters, and other functionalized cyclohexane derivatives. The 2-methyl substitution provides steric and stereoelectronic tuning of the cyclohexane ring that is absent in the parent cyclohexanecarboxylic acid chloride, enabling access to a distinct chemical space.

Development of Persistent Medfly Attractants

Agrochemical research programs focused on improving Mediterranean Fruit Fly (Medfly) detection and control should prioritize the trans-2-MCHA scaffold. As demonstrated in US Patent 4,764,366, lower alkyl esters of iodo-trans-2-methylcyclohexanecarboxylic acid exhibit superior persistence and storage stability compared to the current standard, Trimedlure [1]. This makes 2-MCHA a strategic starting material for synthesizing next-generation lures for integrated pest management.

Synthesis of N-(3-(Morpholinomethyl)-phenyl)-amides as CB2 Agonists

2-MCHA is employed as a reagent in the synthesis of N-(3-(morpholinomethyl)-phenyl)-amides, a class of compounds that act as potent and selective CB2 receptor agonists . Procurement of 2-MCHA is essential for structure-activity relationship (SAR) studies exploring the cyclohexyl moiety's contribution to CB2 binding affinity and selectivity.

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